molecular formula C16H8F7NOS B3044579 10H-Phenothiazine, 10-(2,2,3,3,4,4,4-heptafluoro-1-oxobutyl)- CAS No. 100234-24-0

10H-Phenothiazine, 10-(2,2,3,3,4,4,4-heptafluoro-1-oxobutyl)-

Cat. No.: B3044579
CAS No.: 100234-24-0
M. Wt: 395.3 g/mol
InChI Key: FFKHUXHBGNVBCU-UHFFFAOYSA-N
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Description

10H-Phenothiazine, 10-(2,2,3,3,4,4,4-heptafluoro-1-oxobutyl)- is a derivative of phenothiazine, a compound known for its versatile applications in various fields such as medicine, agriculture, and materials science. This specific derivative is characterized by the presence of a heptafluoro-1-oxobutyl group, which imparts unique chemical and physical properties to the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10H-Phenothiazine, 10-(2,2,3,3,4,4,4-heptafluoro-1-oxobutyl)- typically involves the introduction of the heptafluoro-1-oxobutyl group to the phenothiazine core. This can be achieved through various synthetic routes, including:

    Nucleophilic Substitution: Reacting phenothiazine with a heptafluoro-1-oxobutyl halide under basic conditions.

    Friedel-Crafts Acylation: Using a heptafluoro-1-oxobutyryl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The process typically includes:

    Bulk Reactors: Utilizing large reactors to carry out the nucleophilic substitution or Friedel-Crafts acylation.

    Purification: Employing techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

10H-Phenothiazine, 10-(2,2,3,3,4,4,4-heptafluoro-1-oxobutyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

    Substitution: The heptafluoro-1-oxobutyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like Grignard reagents or organolithium compounds can facilitate substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives of the original compound.

Scientific Research Applications

10H-Phenothiazine, 10-(2,2,3,3,4,4,4-heptafluoro-1-oxobutyl)- has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its use in developing new pharmaceuticals, particularly in the treatment of neurological disorders.

    Industry: Utilized in the production of advanced materials such as organic light-emitting diodes (OLEDs) and photovoltaic cells.

Mechanism of Action

The mechanism of action of 10H-Phenothiazine, 10-(2,2,3,3,4,4,4-heptafluoro-1-oxobutyl)- involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.

    Pathways: It may influence signaling pathways related to oxidative stress, apoptosis, and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • 10-Phenyl-10H-phenothiazine
  • 10-Methyl-10H-phenothiazine
  • 10H-Phenothiazine, 2-chloro-

Uniqueness

10H-Phenothiazine, 10-(2,2,3,3,4,4,4-heptafluoro-1-oxobutyl)- is unique due to the presence of the heptafluoro-1-oxobutyl group, which enhances its chemical stability and imparts distinct electronic properties. This makes it particularly valuable in applications requiring high-performance materials.

Properties

IUPAC Name

2,2,3,3,4,4,4-heptafluoro-1-phenothiazin-10-ylbutan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H8F7NOS/c17-14(18,15(19,20)16(21,22)23)13(25)24-9-5-1-3-7-11(9)26-12-8-4-2-6-10(12)24/h1-8H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFKHUXHBGNVBCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N(C3=CC=CC=C3S2)C(=O)C(C(C(F)(F)F)(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H8F7NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40617691
Record name N-(Perfluorobutanoyl)phenothiazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40617691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

395.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100234-24-0
Record name N-(Perfluorobutanoyl)phenothiazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40617691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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